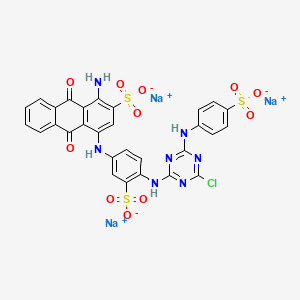

![molecular formula C9H8Cl2N4OS B1276707 4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 871478-79-4](/img/structure/B1276707.png)

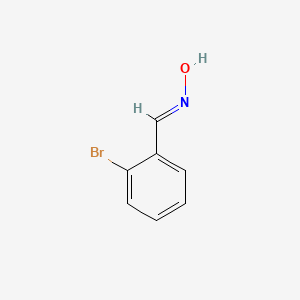

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

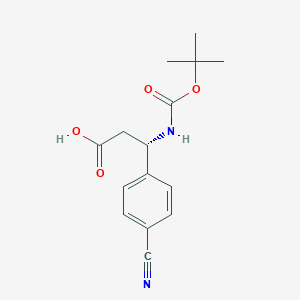

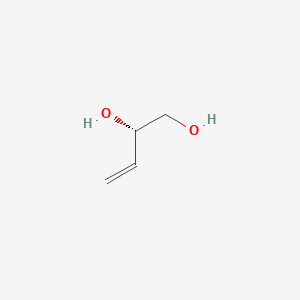

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (4-ADT) is a synthetic compound that has been studied for its potential applications in scientific research. 4-ADT is a member of the triazole family and is composed of three nitrogen atoms and a sulfur atom. It has been used in various studies for its ability to interact with proteins and other biomolecules, and it is also known for its potential to modulate biological processes.

Scientific Research Applications

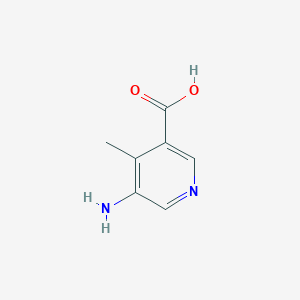

Synthesis of Heterocyclic Compounds

The triazole ring present in the compound serves as a versatile precursor for synthesizing various heterocyclic compounds. These heterocycles are crucial in developing pharmaceuticals, agrochemicals, and dyes. The amino and thiol groups in the compound can undergo condensation reactions to form complex structures with potential biological activities .

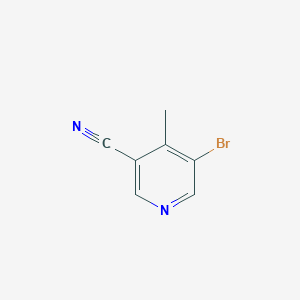

Development of Antifungal Agents

Triazole derivatives, including the 1,2,4-triazole moiety, are known for their antifungal properties. This compound can be used to synthesize new antifungal agents, potentially enhancing the treatment of fungal infections. Its structural similarity to clinically used antifungals like fluconazole suggests it could be a valuable lead compound in drug discovery .

Antiviral Research

The 1,2,4-triazole ring is also found in antiviral drugs such as ribavirin. The compound’s ability to be modified through various chemical reactions makes it a candidate for developing novel antiviral medications, which is particularly relevant in the ongoing search for treatments against emerging viral diseases .

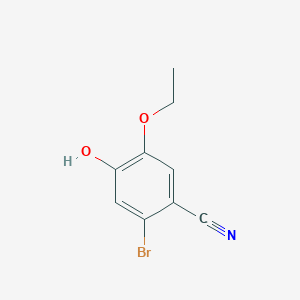

Agricultural Chemicals

In agriculture, triazole derivatives are used as fungicides and herbicides. The dichlorophenoxy group in the compound is structurally similar to that found in certain herbicides, indicating that it could be used to develop new products that help control weeds and fungal diseases in crops .

Catalysis

The compound’s thiol group can act as a ligand, binding to metals and forming complexes that are used as catalysts in various chemical reactions. These catalysts can be applied in organic synthesis, potentially improving the efficiency and selectivity of chemical processes .

Material Science

Due to the presence of both aromatic and heterocyclic rings, this compound could be used in material science to create novel polymers or coatings with specific properties, such as increased thermal stability or electrical conductivity .

Mechanism of Action

Target of Action

It’s known that heterocycles containing the 1,2,3-triazole fragment are active ingredients in a variety of drugs, including antibiotics .

Mode of Action

1,2,3-triazole derivatives exhibit a variety of promising biological properties, including antibacterial, antituberculosis, antiviral, and anticancer properties .

Biochemical Pathways

The diverse pharmacological activities of 1,2,4-triazoles as fungicides, antivirals, herbicides, and catalase inhibitors have led to deep interest in discovering new entities for their broader applications .

properties

IUPAC Name |

4-amino-3-[(2,6-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4OS/c10-5-2-1-3-6(11)8(5)16-4-7-13-14-9(17)15(7)12/h1-3H,4,12H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQMAVWAJMZDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC2=NNC(=S)N2N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137848 |

Source

|

| Record name | 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871478-79-4 |

Source

|

| Record name | 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871478-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.